molecular formula C19H33NO6 B153958 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) CAS No. 129344-92-9

2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1)

Cat. No. B153958
M. Wt: 371.5 g/mol
InChI Key: UCVPDWGSPZBNEO-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1), also known as DMAE Bitartrate, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of choline, a nutrient that is essential for brain and nerve function. DMAE Bitartrate has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in many different fields.

Mechanism Of Action

The exact mechanism of action of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate is not well-understood, but it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many different brain functions, including memory and learning. By increasing the levels of acetylcholine, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate may help improve cognitive function and memory.

Biochemical And Physiological Effects

In addition to its effects on brain function, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate can increase levels of phosphatidylcholine, a key component of cell membranes. Additionally, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have anti-inflammatory properties, which may help reduce the risk of chronic diseases such as heart disease and cancer.

Advantages And Limitations For Lab Experiments

2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited budgets. Additionally, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been extensively studied, so there is a large body of research available on its effects and potential applications.
However, there are also some limitations to the use of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate in lab experiments. One limitation is that the exact mechanism of action is not well-understood, so it may be difficult to design experiments that target specific pathways. Additionally, some studies have reported conflicting results, so more research is needed to fully understand the effects of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate.

Future Directions

There are many potential future directions for research on 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate. One area of interest is in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to improve cognitive function and memory, so it may have potential as a treatment for these conditions.
Another area of interest is in the development of new anti-inflammatory agents. 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have anti-inflammatory properties, so it may be useful in the development of new drugs to treat chronic diseases such as heart disease and cancer.
Conclusion:
In conclusion, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate is a promising tool for scientific research with a variety of potential applications. Its effects on brain function, cell membranes, and inflammation make it a promising candidate for the development of new treatments for a variety of conditions. While there are some limitations to its use in lab experiments, the extensive body of research available on 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate makes it a valuable tool for researchers in many different fields.

Synthesis Methods

2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate can be synthesized by reacting dimethylaminoethanol with alpha-butylcyclopentanone in the presence of an acid catalyst. The resulting compound is then reacted with maleic acid to form the final product, which is a white crystalline powder. This synthesis method has been well-established and is widely used in the production of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate for research purposes.

Scientific Research Applications

2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neurology, where 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have a variety of effects on brain function. Studies have shown that 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate can improve memory and cognitive function, as well as reduce symptoms of depression and anxiety. Additionally, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have antioxidant properties, which may help protect the brain from damage caused by free radicals.

properties

CAS RN

129344-92-9

Product Name

2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1)

Molecular Formula

C19H33NO6

Molecular Weight

371.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate

InChI

InChI=1S/C15H29NO2.C4H4O4/c1-4-5-10-14(13-8-6-7-9-13)15(17)18-12-11-16(2)3;5-3(6)1-2-4(7)8/h13-14H,4-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UCVPDWGSPZBNEO-WLHGVMLRSA-N

Isomeric SMILES

CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O

SMILES

CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O

synonyms

Cyclopentaneacetic acid, alpha-butyl-, 2-(dimethylamino)ethyl ester, ( E)-2-butenedioate (1:1)

Origin of Product

United States

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